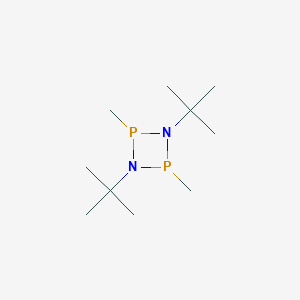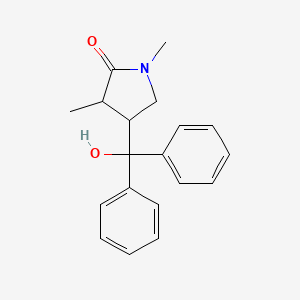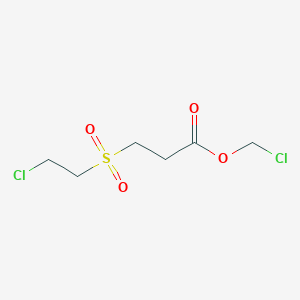![molecular formula C10H21N3O2 B14584438 N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide CAS No. 61444-85-7](/img/structure/B14584438.png)
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide is a chemical compound with a complex structure that includes a diethylamino group, a butyl chain, and a hydroxyimino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide typically involves the reaction of diethylamine with a butyl halide to form the diethylamino butyl intermediate. This intermediate is then reacted with an acetamide derivative that contains a hydroxyimino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Dimethylamino)butyl]-2-(hydroxyimino)acetamide
- N-[4-(Diethylamino)butyl]-2-(2-pyrrolidinyl)acetamide
Uniqueness
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide is unique due to the presence of both the diethylamino and hydroxyimino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61444-85-7 |
|---|---|
Molecular Formula |
C10H21N3O2 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[4-(diethylamino)butyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H21N3O2/c1-3-13(4-2)8-6-5-7-11-10(14)9-12-15/h9,15H,3-8H2,1-2H3,(H,11,14) |
InChI Key |
KKQHYBPNRKEBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)




![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)



![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

